Hexylresorcinol

Description

Properties

IUPAC Name |

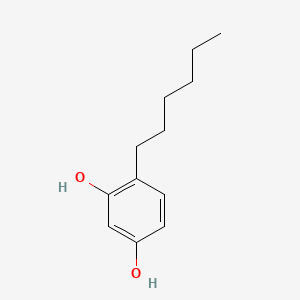

4-hexylbenzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O2/c1-2-3-4-5-6-10-7-8-11(13)9-12(10)14/h7-9,13-14H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFJIVOKAWHGMBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=C(C=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O2 | |

| Record name | P-HEXYLRESORCINOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20486 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-HEXYLRESORCINOL | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1020699 | |

| Record name | 4-Hexylresorcinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

P-hexylresorcinol appears as pale-yellow viscous liquid (that becomes solid on standing at room temperature) or a peach colored powder. Pungent faintly fatty odor. Sharp astringent taste. (NTP, 1992), White powder, Pale yellow liquid (solidifies on standing at room temperature) or solid; mp = 67.5-69 deg C; [Merck Index] Pale yellow liquid or peach colored solid; Pungent faintly fatty odor; [CAMEO] Light orange, off-white, or white powder; [Alfa Aesar MSDS], Solid | |

| Record name | P-HEXYLRESORCINOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20486 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-HEXYLRESORCINOL | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | 4-Hexylresorcinol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10076 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Hexylresorcinol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032567 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

631 °F at 760 mmHg (NTP, 1992), 178-180 °C at 6.7 mm Hg; 198-100 °C at 13-14 mm HG; 333-335 °C at 760 mm Hg, 334.00 °C. @ 760.00 mm Hg | |

| Record name | P-HEXYLRESORCINOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20486 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HEXYLRESORCINOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/566 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Hexylresorcinol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032567 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

less than 1 mg/mL at 73 °F (NTP, 1992), Freely soluble in ether and acetone; very slightly soluble in water, Sol in ether, chloroform, acetone, alcohol; slightly sol in petroleum ether; sol in about 2000 parts water; sol in vegetable oils, Freely soluble in glycerol, Soluble in benzene., In water, 500 mg/L at 18 °C, 0.5 mg/mL at 18 °C | |

| Record name | P-HEXYLRESORCINOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20486 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-HEXYLRESORCINOL | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | HEXYLRESORCINOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/566 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Hexylresorcinol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032567 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

0.00000845 [mmHg] | |

| Record name | 4-Hexylresorcinol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10076 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Pale yellow, heavy liq becoming solid on standing at room temp; needles from benzene or petroleum ether, WHITE, OR YELLOWISH WHITE, NEEDLE-SHAPED CRYSTALS; ACQUIRES BROWNISH PINK TINT ON EXPOSURE TO LIGHT & AIR | |

CAS No. |

136-77-6 | |

| Record name | P-HEXYLRESORCINOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20486 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hexylresorcinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=136-77-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexylresorcinol [USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000136776 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexylresorcinol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11254 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | hexylresorcinol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757056 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | hexylresorcinol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1570 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Hexylresorcinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hexylresorcinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.780 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEXYLRESORCINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R9QTB5E82N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | HEXYLRESORCINOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/566 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Hexylresorcinol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032567 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

154 to 156 °F (NTP, 1992), 62 to 67 °C, 67.5-69 °C, 68 - 70 °C | |

| Record name | P-HEXYLRESORCINOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20486 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-HEXYLRESORCINOL | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | HEXYLRESORCINOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/566 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Hexylresorcinol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032567 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Hexylresorcinol's Mechanism of Action in Tyrosinase Inhibition: A Technical Guide

Introduction

Hexylresorcinol (4-hexylbenzene-1,3-diol) is a potent inhibitor of tyrosinase, the key enzyme responsible for melanin biosynthesis and enzymatic browning. Its efficacy and safety have led to its widespread use in the cosmetic industry for skin lightening and in the food industry as an anti-browning agent. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's tyrosinase inhibitory activity, supported by quantitative data, detailed experimental protocols, and visual diagrams.

Core Mechanism: Competitive Inhibition

This compound primarily acts as a competitive inhibitor of tyrosinase. It effectively competes with the enzyme's natural substrates, L-tyrosine and L-DOPA, for binding to the active site. The structural similarity of this compound to resorcinol, a known tyrosinase substrate, allows it to fit into the enzyme's active site. However, unlike the natural substrates, this compound binds in a way that prevents the catalytic action of the enzyme, thereby halting the melanogenesis cascade.

The binding occurs at the binuclear copper center within the active site of tyrosinase. The hydroxyl groups of the resorcinol moiety of this compound are crucial for this interaction, as they chelate the copper ions. This chelation stabilizes the enzyme-inhibitor complex and prevents the binding of oxygen and the phenolic substrates necessary for the hydroxylation and oxidation reactions catalyzed by tyrosinase. The hexyl "tail" of the molecule further enhances its binding affinity, likely through hydrophobic interactions with amino acid residues lining the active site pocket.

A Comprehensive Review of Hexylresorcinol's Biochemical Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the biochemical pathways associated with Hexylresorcinol, a phenolic lipid with significant applications in dermatology and pharmacology. The document outlines its primary mechanisms of action, metabolic fate, and the experimental methodologies used to elucidate these processes.

Core Mechanism: Tyrosinase Inhibition in Melanogenesis

This compound's most well-characterized activity is its potent inhibition of tyrosinase, the rate-limiting enzyme in melanin synthesis. This action underlies its use as a skin-lightening and anti-hyperpigmentation agent.

Biochemical Pathway: Tyrosinase catalyzes the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone. Dopaquinone then serves as a precursor for the synthesis of both eumelanin (black-brown pigment) and pheomelanin (yellow-red pigment). This compound acts as a competitive inhibitor, binding to the active site of tyrosinase and preventing the entry of its natural substrates. Specifically, it is a competitive inhibitor of both the monophenolase and diphenolase activities of tyrosinase.

Quantitative Data: Tyrosinase Inhibition

| Parameter | Enzyme Source | Value | Reference |

| IC₅₀ | Mushroom Tyrosinase | 1.5 µM - 12.5 µM | |

| IC₅₀ | Human Tyrosinase | ~38 µM | |

| Kᵢ (Inhibition Constant) | Mushroom Tyrosinase | 0.047 µM |

Anti-inflammatory and Antioxidant Pathways

This compound exhibits significant anti-inflammatory and antioxidant properties, contributing to its overall skin-protective effects. These activities are mediated through the modulation of key signaling pathways and direct radical scavenging.

Modulation of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In response to pro-inflammatory stimuli like lipopolysaccharide (LPS), the inhibitor IκBα is phosphorylated and degraded, allowing the p65 subunit of NF-κB to translocate to the nucleus and induce the expression of inflammatory genes, such as iNOS (producing nitric oxide) and COX-2 (producing prostaglandins). This compound has been shown to suppress the activation of this pathway.

Antioxidant Activity

This compound functions as an antioxidant through two primary mechanisms: direct scavenging of free radicals and potentially by upregulating endogenous antioxidant systems. Its phenolic structure allows it to donate a hydrogen atom to stabilize reactive oxygen species (ROS).

Quantitative Data: Anti-inflammatory and Antioxidant Effects

| Parameter | Assay | Value | Reference |

| IC₅₀ (Nitric Oxide Production) | LPS-stimulated RAW 264.7 cells | ~24.7 µM | |

| IC₅₀ (DPPH Radical Scavenging) | DPPH Assay | ~137 µg/mL | |

| Trolox Equivalent Antioxidant Capacity | ABTS Assay | ~1.8 mM Trolox equivalents |

Metabolic Pathways: Glucuronidation and Sulfation

Upon systemic absorption, this compound is primarily metabolized in the liver to facilitate its excretion. The main routes of detoxification are Phase II conjugation reactions, specifically glucuronidation and sulfation.

-

Glucuronidation: UDP-glucuronosyltransferases (UGTs) catalyze the transfer of glucuronic acid to this compound, forming a more water-soluble glucuronide conjugate.

-

Sulfation: Sulfotransferases (SULTs) catalyze the transfer of a sulfonate group, forming a sulfate conjugate.

These conjugated metabolites are then readily excreted, primarily in the urine.

Experimental Protocols

Mushroom Tyrosinase Inhibition Assay

This assay measures the ability of a compound to inhibit the oxidation of L-DOPA by mushroom tyrosinase.

Workflow Diagram

Methodology:

-

Reagent Preparation:

-

Assay Buffer: 100 mM Sodium Phosphate Buffer, pH 6.8.

-

Enzyme: Mushroom Tyrosinase (e.g., 1000 units/mL in assay buffer).

-

Substrate: 2.5 mM L-DOPA in assay buffer.

-

Inhibitor: Serial dilutions of this compound in a suitable solvent (e.g., DMSO), with the final solvent concentration kept below 1% in the assay.

-

-

Assay Procedure (96-well plate format):

-

To each well, add 40 µL of assay buffer, 20 µL of tyrosinase solution, and 20 µL of this compound dilution or vehicle control.

-

Pre-incubate the plate at 25°C for 10 minutes.

-

Initiate the reaction by adding 20 µL of L-DOPA solution to each well.

-

Immediately measure the absorbance at 475 nm using a microplate reader. Continue to take readings every minute for 20-30 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time curve.

-

Calculate the percentage of inhibition for each this compound concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.

-

Plot % inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value using non-linear regression.

-

Western Blot for NF-κB (p65) Nuclear Translocation

This method quantifies the amount of the active p65 subunit of NF-κB that has translocated to the nucleus, a key indicator of pathway activation.

Methodology:

-

Cell Culture and Treatment:

-

Culture macrophages (e.g., RAW 264.7) or keratinocytes to ~80% confluency.

-

Pre-treat cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with an inflammatory agent (e.g., 1 µg/mL LPS) for 30-60 minutes.

-

-

Nuclear and Cytoplasmic Fractionation:

-

Harvest the cells and perform cellular fractionation using a commercial kit to separate nuclear and cytoplasmic proteins.

-

-

Protein Quantification:

-

Determine the protein concentration of each fraction using a BCA or Bradford assay.

-

-

SDS-PAGE and Electrotransfer:

-

Load equal amounts of protein (e.g., 20-30 µg) from the nuclear extracts onto a polyacrylamide gel and separate by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with a primary antibody specific for the p65 subunit of NF-κB overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Use a loading control for the nuclear fraction (e.g., anti-Lamin B1) to ensure equal protein loading.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensity using densitometry software. The reduction in the nuclear p65 band in this compound-treated samples indicates inhibition.

-

Hexylresorcinol synthesis and purification methods for research applications

An In-depth Technical Guide to the Synthesis and Purification of Hexylresorcinol for Research Applications

Introduction

This compound (4-hexyl-1,3-benzenediol) is a substituted phenol derivative widely recognized for its antiseptic, anthelmintic, and anesthetic properties. In recent years, its application has expanded into the fields of dermatology and food science, primarily as a skin lightening agent and an anti-browning agent in crustaceans. Given its diverse applications, the ability to synthesize and purify high-purity this compound is critical for research and development professionals. This guide provides a detailed overview of the prevalent synthesis and purification methodologies, complete with experimental protocols and quantitative data summaries.

Synthesis of this compound

The most common and industrially significant method for synthesizing this compound is a two-step process involving the Friedel-Crafts acylation of resorcinol followed by a reduction of the resulting ketone intermediate.

Synthetic Pathway Overview

The synthesis begins with the acylation of resorcinol with caproic acid (or its acid chloride/anhydride) to form 2,4-dihydroxy-n-hexylphenone. This reaction is typically catalyzed by a Lewis acid, such as boron trifluoride. The subsequent step involves the reduction of the carbonyl group of the ketone intermediate to a methylene group, yielding this compound. The Clemmensen reduction, using amalgamated zinc and hydrochloric acid, is a historically significant and effective method for this transformation.

Hexylresorcinol: A Comprehensive Technical Guide to its Role as an Anti-Browning Agent in Food Science

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of hexylresorcinol, a potent anti-browning agent utilized in the food industry. It details the compound's mechanism of action, presents quantitative data on its efficacy, and offers comprehensive experimental protocols for its evaluation.

Introduction

Enzymatic browning is a significant cause of quality degradation in many food products, particularly fruits, vegetables, and crustaceans. This process is primarily mediated by the enzyme polyphenol oxidase (PPO), also known as tyrosinase. PPO catalyzes the oxidation of phenolic compounds to quinones, which then polymerize to form dark-colored pigments. This compound has emerged as a highly effective inhibitor of PPO, offering a safe and efficient alternative to traditional anti-browning agents like sulfites. This document explores the scientific basis for this compound's function and provides practical guidance for its application and analysis.

Mechanism of Action

This compound, specifically 4-hexylresorcinol, functions as a potent inhibitor of polyphenol oxidase. Its inhibitory action is multifaceted and primarily targets the active site of the enzyme.

The primary mechanism of inhibition is through binding to the dicopper active site of PPO. This compound is a competitive inhibitor in the presence of the substrate, meaning it competes with the phenolic substrate for binding to the enzyme. It is also considered a slow-binding inhibitor. Furthermore, research has demonstrated that this compound can act as a mixed-type inhibitor.

The following diagram illustrates the enzymatic browning pathway and the inhibitory action of this compound.

Quantitative Efficacy Data

The effectiveness of this compound as a PPO inhibitor is demonstrated by its low inhibition constants (Ki) and the low concentrations required to prevent browning in various food products. The following tables summarize key quantitative data from published studies.

| Food Matrix | Target Enzyme | This compound Concentration | Observed Effect | Reference |

| Shrimp | Polyphenol Oxidase (PPO) | 0.005% - 0.01% | Significant reduction in melanosis (blackspot) formation | |

| Apples | Polyphenol Oxidase (PPO) | 0.01% - 0.05% | Inhibition of browning in sliced apples | |

| Pears | Polyphenol Oxidase (PPO) | 0.02% | Effective browning prevention | |

| Potatoes | Polyphenol Oxidase (PPO) | 0.5% | Reduced discoloration after peeling |

| Enzyme Source | Substrate | Inhibition Type | Ki Value (mM) | Reference |

| Mushroom | L-DOPA | Mixed | 0.005 | |

| Shrimp | L-DOPA | Competitive | 0.12 | |

| Apple | Catechol | Non-competitive | 0.045 |

Experimental Protocols

This section provides detailed methodologies for assessing the efficacy of this compound as an anti-browning agent.

Protocol for PPO Activity Assay

This protocol describes the spectrophotometric measurement of PPO activity using L-DOPA as a substrate.

Materials:

-

Spectrophotometer

-

Cuvettes

-

Phosphate buffer (0.1 M, pH 6.5)

-

L-DOPA solution (10 mM in phosphate buffer)

-

This compound solutions of varying concentrations

-

PPO enzyme extract (from desired food source)

Procedure:

-

Enzyme Extraction: Homogenize the food sample in cold phosphate buffer. Centrifuge and collect the supernatant containing the PPO enzyme.

-

Reaction Mixture Preparation: In a cuvette, combine 2.5 mL of phosphate buffer, 0.2 mL of the PPO enzyme extract, and 0.1 mL of the this compound solution (or buffer for control).

-

Incubation: Incubate the mixture at 25°C for 5 minutes.

-

Reaction Initiation: Add 0.2 mL of the L-DOPA solution to the cuvette and mix immediately.

-

Spectrophotometric Measurement: Monitor the increase in absorbance at 475 nm for 5 minutes, taking readings every 30 seconds. The rate of increase in absorbance is proportional to the PPO activity.

-

Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot. Determine the percent inhibition for each this compound concentration.

The following diagram outlines the experimental workflow for the PPO activity assay.

Protocol for Evaluating Browning in Food Samples

This protocol describes a colorimetric method for quantifying browning in a solid food sample, such as sliced apples.

Materials:

-

Colorimeter (e.g., Minolta Chroma Meter)

-

Food sample (e.g., apples)

-

This compound treatment solution (e.g., 0.01% in water)

-

Control solution (water)

Procedure:

-

Sample Preparation: Wash and slice the apples to a uniform thickness.

-

Treatment: Immerse the apple slices in the this compound solution or the control solution for 2 minutes.

-

Drying and Storage: Remove the slices, allow them to air dry, and store them at room temperature in a controlled environment.

-

Colorimetric Measurement: At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), measure the color of the apple slices using a colorimeter. Record the L* (lightness), a* (redness/greenness), and b* (yellowness/blueness) values.

-

Browning Index Calculation: Calculate the Browning Index (BI) using the following formula: BI = [100 * (x - 0.31)] / 0.172 where x = (a* + 1.75L) / (5.645L + a* - 3.012b*)

-

Data Analysis: Compare the BI values of the treated and control samples over time to determine the effectiveness of the this compound treatment.

The logical relationship for evaluating browning is depicted in the diagram below.

Regulatory Status and Safety

In the United States, 4-hexylresorcinol is affirmed as Generally Recognized as Safe (GRAS) for use as an anti-browning agent in shrimp. Its use in other food products may be subject to specific regulations. It is considered a safe and effective alternative to sulfites, which can cause allergic reactions in sensitive individuals.

Conclusion

This compound is a highly effective, scientifically-backed anti-browning agent with significant applications in the food industry. Its well-characterized mechanism of action as a potent PPO inhibitor, coupled with its favorable safety profile, makes it a valuable tool for maintaining the quality and extending the shelf-life of various food products. The protocols and data presented in this guide provide a solid foundation for researchers and industry professionals to effectively utilize and evaluate this compound in their work.

The Unveiling of a Potent Phenol: A Technical History of Hexylresorcinol

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Hexylresorcinol (4-hexylbenzene-1,3-diol) stands as a significant molecule in the history of medicinal chemistry, notable for its journey from a laboratory curiosity to a multifaceted therapeutic and industrial agent. Its discovery was a direct result of the systematic investigation into the chemical principles governing bactericidal action. In the early 20th century, researchers sought to understand the relationship between the chemical structure of phenolic compounds and their germicidal efficacy. This pursuit led to the synthesis of a series of alkylresorcinols, culminating in the discovery of this compound's remarkably high potency and favorable safety profile compared to its parent compound, phenol. This document provides a detailed technical account of its historical development, the discovery of its primary properties, the experimental methodologies employed, and the quantitative data that established its place in science and medicine.

The Genesis of a Germicide: Synthesis and Initial Discovery

The story of this compound begins in the early 1920s at the Johns Hopkins University laboratory of Dr. Treat B. Johnson. Following the principles laid out by earlier researchers that the germicidal power of phenols increased with the length of the alkyl chain substituent, Johnson and his colleagues synthesized a series of 4-alkylresorcinols. Their systematic work, published in 1924, demonstrated a clear peak in bactericidal activity when the alkyl chain reached six carbons in length—n-hexylresorcinol. This compound exhibited a potent combination of high germicidal activity and low systemic toxicity, a pivotal discovery that set the stage for its commercial and therapeutic development.

Discovery of Potent Antiseptic Properties

The most significant early discovery was the compound's extraordinary power as a germicide. This was quantified using the standard metric of the time: the phenol coefficient, which compares the bactericidal efficacy of a disinfectant to that of phenol against specific microorganisms.

Quantitative Analysis of Germicidal Efficacy

This compound's high phenol coefficient was its most remarkable and marketable feature. Early studies consistently demonstrated its superiority over phenol, the standard antiseptic of the era.

| Property | Organism | Value | Reference |

| Phenol Coefficient | Staphylococcus aureus | 45-55 | Early 1920s studies |

| Phenol Coefficient | Bacillus typhosus (now Salmonella typhi) | >70 | Early 1920s studies |

| Surface Tension | Aqueous Solution (1:1000) | 30 dynes/cm | Leonard & Feirer (1927) |

Experimental Protocol: Determination of the Phenol Coefficient (Hygienic Laboratory Method)

The Hygienic Laboratory method, a precursor to modern standardized testing, was a key protocol used to establish this compound's germicidal power.

Objective: To compare the lowest concentration of a disinfectant that kills a specific microorganism in a given time frame to the lowest concentration of phenol that produces the same result.

Materials:

-

Test organism: 24-hour broth culture of Bacillus typhosus or Staphylococcus aureus.

-

Test disinfectant dilutions (e.g., this compound).

-

Phenol dilutions of known concentration.

-

Sterile nutrient broth tubes.

-

Medication tubes (18-20 mm diameter).

-

Incubator maintained at 37°C.

-

Transfer loops (4 mm diameter, platinum wire).

Methodology:

-

Preparation: A series of dilutions of both phenol and the test disinfectant (this compound) are prepared in sterile water.

-

Inoculation: 5 mL of each disinfectant dilution is placed in a sterile medication tube. The tubes are brought to a standard temperature of 20°C in a water bath.

-

Timed Exposure: At 30-second intervals, 0.1 mL of the bacterial culture is added to each disinfectant dilution tube. The tubes are gently agitated to ensure mixing.

-

Subculture: At 5, 10, and 15-minute intervals after inoculation, a sample is transferred from each disinfectant tube to a separate tube of sterile nutrient broth using a transfer loop. The loop must be flamed to red heat between transfers.

-

Incubation: The inoculated broth tubes are incubated at 37°C for 48 hours.

-

Observation: The tubes are examined for bacterial growth (turbidity). The presence of growth indicates that the disinfectant failed to kill the organisms at that concentration and time point. The absence of growth indicates effective disinfection.

-

Calculation: The phenol coefficient is calculated by dividing the highest dilution of the test disinfectant that killed the organism in a specific time (e.g., 10 minutes) by the highest dilution of phenol that produced the same result.

Caption: Workflow for the Hygienic Laboratory Phenol Coefficient Test.

Expansion into Anthelmintic Applications

Following the establishment of its antiseptic credentials, research in the 1920s and 1930s pivoted to explore its internal use. This led to the discovery of its potent anthelmintic (anti-worm) properties, particularly against ascarids (roundworms) and hookworms. This was a significant therapeutic advance, offering a safer alternative to the highly toxic agents like carbon tetrachloride that were in common use.

Quantitative Data from Early Anthelmintic Trials

Clinical studies, notably by Lamson and colleagues, provided quantitative evidence of this compound's efficacy in treating intestinal parasites.

| Parasite | Host | Dosage | Efficacy (Cure Rate) | Reference |

| Ascaris lumbricoides | Human | 1.0 g (adult) | 85-95% | Lamson et al. (1930s) |

| Hookworm | Human | 1.0 g (adult) | 70-80% | Lamson et al. (1930s) |

| Whipworm | Human | 1.0 g (adult) | ~50% | Lamson et al. (1930s) |

Experimental Protocol: Early Human Anthelmintic Trial

Objective: To determine the efficacy and safety of crystalline this compound for the removal of intestinal roundworms (Ascaris lumbricoides).

Methodology:

-

Patient Selection: Patients were selected based on the presence of Ascaris eggs in fecal samples examined microscopically.

-

Pre-treatment: Patients were given a light evening meal and no breakfast on the morning of treatment. A saline purge (e.g., magnesium sulfate) was often administered the night before to clear the intestinal tract.

-

Drug Administration: Crystalline this compound was administered orally in hard gelatin capsules to prevent irritation to the oral mucosa. The standard adult dose was 1.0 gram. It was crucial that patients were instructed not to chew the capsules.

-

Post-treatment: Food was withheld for 4-5 hours after administration to ensure the drug had maximal effect in the intestine. A post-treatment saline purge was administered 24 hours later to expel the dead worms.

-

Efficacy Assessment: All stools were collected for 48-72 hours post-treatment. The stools were sieved, and all expelled worms were counted.

-

Follow-up: Fecal examinations were repeated approximately 7-10 days after treatment to check for the continued presence of eggs, which would indicate treatment failure. The percentage of patients who became egg-negative was recorded as the cure rate.

Discovery of Anesthetic and Anti-Browning Properties

Beyond its systemic and topical antiseptic uses, further research uncovered additional valuable properties of this compound.

-

Local Anesthetic: It was observed to possess a local anesthetic effect, which proved beneficial in formulations like throat lozenges, where it could numb irritated tissues while simultaneously providing an antiseptic action.

-

Enzyme Inhibition (Anti-browning): In the mid-20th century, this compound was identified as a potent inhibitor of polyphenol oxidase (PPO), including tyrosinase. This enzyme is responsible for the browning reaction in many fruits and vegetables, as well as melanin formation in the skin. This discovery opened up major industrial applications in the food industry (e.g., preventing browning in shrimp and apples) and in cosmetics as a skin-lightening agent.

Mechanism of Action: Tyrosinase Inhibition

This compound acts as a competitive inhibitor of the tyrosinase enzyme. It binds to the active site of the enzyme, preventing the natural substrate (tyrosine) from binding and undergoing oxidation, which is the initial step in the melanin synthesis pathway.

Caption: this compound's competitive inhibition of Tyrosinase.

Conclusion

The historical development of this compound is a classic example of rational drug design principles applied in the early 20th century. From its synthesis based on the structure-activity relationship of phenols to the quantitative validation of its properties through established protocols, its journey highlights a systematic scientific approach. The discoveries of its potent germicidal, anthelmintic, anesthetic, and enzyme-inhibiting properties have secured its legacy as a versatile and enduring chemical compound in therapeutic, cosmetic, and industrial applications. The foundational experiments and quantitative data from this early period remain a testament to the rigorous scientific inquiry that unveiled the power of this potent phenol.

Hexylresorcinol: A Deep Dive into its Antiseptic and Anesthetic Mechanisms

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Hexylresorcinol, a substituted dihydroxybenzene, is a versatile organic compound with a long history of use in pharmaceutical and cosmetic applications.[1] Its clinical utility stems from its potent antiseptic and local anesthetic properties, making it a common ingredient in throat lozenges, topical antiseptics, and skin-lightening creams. This in-depth technical guide explores the core mechanisms underpinning the antiseptic and anesthetic actions of this compound, providing a comprehensive resource for researchers, scientists, and drug development professionals. The guide summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular pathways.

Antiseptic Mechanisms of Action

This compound exerts its broad-spectrum antimicrobial activity through a multi-pronged attack on microbial cells. Its primary mechanisms include the disruption of bacterial cell membranes, inhibition of key metabolic enzymes, and the prevention of biofilm formation.

Disruption of Bacterial Cell Integrity

As an amphiphilic molecule, this compound readily interacts with the lipid bilayers of bacterial cell membranes. This interaction disrupts the membrane's structural integrity, leading to increased permeability and the leakage of intracellular components, ultimately resulting in cell lysis and death.[2][3] This mechanism is effective against a wide range of bacteria and fungi.

Inhibition of Bacterial Enzymes

This compound has been shown to inhibit various bacterial enzymes essential for metabolism and survival. One key target is the inhibition of glycolytic enzymes, which disrupts the primary energy production pathway of bacteria.

Inhibition of Biofilm Formation

Bacterial biofilms are structured communities of bacteria encased in a self-produced polymeric matrix, which offers protection against antibiotics and host immune responses. This compound effectively inhibits the formation of biofilms by interfering with bacterial adherence to surfaces and disrupting the formation of the extracellular matrix.[4] Studies have shown its ability to reduce biofilm formation in pathogens like Streptococcus pyogenes.

Quantitative Data: Antimicrobial Efficacy

The antiseptic potency of this compound is quantified by its Minimum Inhibitory Concentration (MIC) against various microorganisms.

| Microorganism | Strain | MIC (μg/mL) | Reference |

| Streptococcus pyogenes | ATCC 19615 | 8 | [5] |

| Staphylococcus aureus | - | - | [5] |

| Aggregatibacter actinomycetemcomitans | DSM 8324 | 2 | [3] |

| Porphyromonas gingivalis | NCTC 11834 | 8 | [3] |

| Candida albicans | - | 8-16 | [3] |

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against various microorganisms.

Anesthetic Mechanism of Action

The local anesthetic properties of this compound are primarily attributed to its ability to block voltage-gated sodium channels in neuronal membranes.[3][4] This action inhibits the initiation and conduction of nerve impulses, leading to a localized numbing effect.

Blockade of Voltage-Gated Sodium Channels

Voltage-gated sodium channels are crucial for the propagation of action potentials along nerve fibers. This compound binds to these channels and stabilizes them in an inactivated state. This prevents the influx of sodium ions that is necessary for depolarization, thereby blocking the transmission of pain signals. Studies have shown that this compound is a more potent sodium channel blocker than lidocaine.

Quantitative Data: Anesthetic Potency

The anesthetic efficacy of this compound has been quantified by its ability to block neuronal sodium channels.

| Channel Type | Cell Line | EC50 (μM) at -150 mV | Inactivated State Affinity (μM) | Reference |

| Na(V)1.2 | HEK 293 | 23.1 | 1.88 | [6] |

Table 2: Anesthetic Potency of this compound on Voltage-Gated Sodium Channels.

Other Relevant Mechanisms

Beyond its primary antiseptic and anesthetic effects, this compound exhibits other bioactivities that contribute to its therapeutic profile.

Inhibition of Tyrosinase

This compound is a potent inhibitor of tyrosinase, the key enzyme in melanin biosynthesis.[3] This inhibitory action is the basis for its use as a skin-lightening agent in cosmetic products. Kinetic studies have elucidated the specifics of this interaction.

Quantitative Data: Tyrosinase Inhibition

| Enzyme | Catalytic Constant (kcat) (s⁻¹) | Michaelis Constant (Km) (μM) | Reference |

| Tyrosinase | 0.85 ± 0.04 | 60.31 ± 6.73 | [2] |

Table 3: Kinetic Parameters of Tyrosinase Interaction with this compound.

Inhibition of NF-κB Signaling

This compound has been shown to inhibit the phosphorylation of NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells), a key transcription factor involved in inflammatory responses.[7] By suppressing the NF-κB pathway, this compound can exert anti-inflammatory effects.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Methodology (Broth Microdilution):

-

Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide).

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in a suitable microbial growth medium (e.g., Mueller-Hinton broth).

-

Inoculate each well with a standardized suspension of the test microorganism (e.g., 5 x 10^5 CFU/mL).

-

Include positive (microorganism in medium without this compound) and negative (medium only) controls.

-

Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).

-

Determine the MIC as the lowest concentration of this compound at which no visible growth is observed.

Assessment of Biofilm Inhibition

Objective: To quantify the ability of this compound to prevent biofilm formation.

Methodology (Crystal Violet Assay):

-

In a 96-well microtiter plate, add different concentrations of this compound to a microbial growth medium.

-

Inoculate the wells with a standardized bacterial suspension.

-

Incubate the plate under conditions that promote biofilm formation (e.g., 37°C for 24-48 hours) without agitation.

-

After incubation, gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells.

-

Stain the adherent biofilm with a 0.1% crystal violet solution for 15 minutes.

-

Wash the wells again with PBS to remove excess stain.

-

Solubilize the bound crystal violet with 30% acetic acid or ethanol.

-

Measure the absorbance of the solubilized stain at a specific wavelength (e.g., 595 nm) using a microplate reader. The absorbance is proportional to the amount of biofilm formed.

Measurement of Sodium Channel Blockade

Objective: To characterize the inhibitory effect of this compound on voltage-gated sodium channels.

Methodology (Whole-Cell Patch-Clamp Electrophysiology):

-

Culture cells heterologously expressing the target sodium channel (e.g., HEK 293 cells expressing Na(V)1.2).

-

Establish a whole-cell patch-clamp configuration on a single cell.

-

Record baseline sodium currents by applying a voltage protocol that elicits channel activation (e.g., a depolarizing step from a holding potential of -120 mV).

-

Perfuse the cell with a solution containing a known concentration of this compound.

-

Record sodium currents in the presence of the compound.

-

To determine the EC50, apply a range of this compound concentrations and measure the corresponding inhibition of the peak sodium current.

-

To assess use-dependency and inactivated state affinity, apply trains of depolarizing pulses at high frequency and measure the progressive block of the sodium current.

Signaling Pathways and Mechanisms of Action

Caption: Antiseptic mechanisms of this compound.

Caption: Anesthetic mechanism of this compound.

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Conclusion

This compound's efficacy as both an antiseptic and an anesthetic agent is well-supported by scientific evidence. Its multifaceted mechanisms, including disruption of microbial membranes, enzyme inhibition, and blockade of neuronal sodium channels, make it a valuable compound in various therapeutic areas. This guide provides a foundational understanding of these mechanisms, supported by quantitative data and detailed experimental protocols, to aid researchers and developers in the continued exploration and application of this versatile molecule. Further research into its molecular interactions and in vivo efficacy will continue to expand its therapeutic potential.

References

- 1. mdpi.com [mdpi.com]

- 2. Tyrosinase-Catalyzed Hydroxylation of 4-Hexylresorcinol, an Antibrowning and Depigmenting Agent: A Kinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. nbinno.com [nbinno.com]

- 6. Topical antiseptics for the treatment of sore throat block voltage-gated neuronal sodium channels in a local anaesthetic-like manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 4-hexylresorcinol inhibits NF-κB phosphorylation and has a synergistic effect with cisplatin in KB cells - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexylresorcinol, a substituted phenol derivative, has emerged as a potent skin-lightening agent with a multi-faceted mechanism of action in the regulation of melanogenesis. This technical guide provides an in-depth analysis of this compound's interaction with key enzymes in the melanin synthesis pathway, primarily focusing on tyrosinase, and its subsequent impact on tyrosinase-related protein 1 (TRP-1), tyrosinase-related protein 2 (TRP-2), and the master regulator of melanogenesis, microphthalmia-associated transcription factor (MITF). This document summarizes quantitative data on its inhibitory effects, details relevant experimental protocols, and visualizes the underlying molecular pathways and experimental workflows.

Introduction

Melanin, the primary determinant of skin, hair, and eye color, is produced in melanosomes within melanocytes through a process called melanogenesis.[1] The overproduction and accumulation of melanin can lead to hyperpigmentary disorders such as melasma and age spots.[1] The enzymatic cascade of melanogenesis is tightly regulated by a family of copper-containing enzymes, with tyrosinase being the rate-limiting enzyme.[2] Tyrosinase catalyzes the initial and essential steps of melanin synthesis: the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone.[3] Following this, a series of spontaneous and enzyme-catalyzed reactions involving TRP-1 and TRP-2 lead to the formation of eumelanin and pheomelanin.[1] The expression of these melanogenic enzymes is primarily regulated at the transcriptional level by MITF.[1]

This compound (4-hexyl-1,3-benzenediol) has gained significant attention in dermatology and cosmetology for its potent skin-lightening properties.[4] Its mechanism of action extends beyond simple competitive inhibition of tyrosinase to the modulation of the expression of melanogenic proteins. This guide delves into the technical details of these interactions, providing researchers and drug development professionals with a comprehensive understanding of this compound's role as a modulator of melanogenesis.

Quantitative Data on this compound's Inhibitory Activity

This compound has been demonstrated to be a highly effective inhibitor of tyrosinase, the key enzyme in melanogenesis. Its inhibitory potency has been quantified through the determination of its half-maximal inhibitory concentration (IC50) against mushroom tyrosinase, a common model for studying melanogenesis inhibitors.

| Enzyme Activity | Substrate | IC50 (µM) | Reference(s) |

| Monophenolase | L-Tyrosine | 1.24 | [5] |

| Diphenolase | L-DOPA | 0.85 | [5] |

Furthermore, studies on B16F10 melanoma cells have quantified the effect of this compound on melanin production:

| Treatment | Concentration | Inhibition of Extracellular Melanin | Inhibition of Intracellular Melanin | Reference(s) |

| This compound | 10 µg/mL | 75% | 36% | [5] |

Interaction with Melanogenesis-Related Enzymes and Signaling Pathways

This compound's primary mechanism of action is the direct, reversible, and competitive inhibition of tyrosinase.[5] It competes with the natural substrates, L-tyrosine and L-DOPA, for binding to the active site of the enzyme, thereby preventing the synthesis of melanin precursors.[5]

Beyond direct enzyme inhibition, evidence suggests that this compound also modulates the expression of key melanogenic proteins. It has been reported to down-regulate tyrosinase protein expression in a dose-dependent manner.[5] This suggests an impact on the upstream signaling pathways that control the transcription and translation of melanogenesis-related genes. The central regulator of this process is the Microphthalmia-associated Transcription Factor (MITF), which controls the expression of tyrosinase, TRP-1, and TRP-2. While direct quantitative data on the effect of this compound on MITF, TRP-1, and TRP-2 protein levels is still emerging, its ability to reduce tyrosinase expression points towards an influence on the MITF signaling pathway.

Figure 1: Proposed mechanism of action of this compound on the melanogenesis signaling pathway.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the interaction of this compound with melanogenesis-related enzymes.

Mushroom Tyrosinase Inhibition Assay

This assay determines the direct inhibitory effect of a compound on tyrosinase activity.

Figure 2: Workflow for the mushroom tyrosinase inhibition assay.

Materials:

-

Mushroom Tyrosinase (e.g., from Agaricus bisporus)

-

L-DOPA or L-Tyrosine

-

This compound

-

Phosphate Buffer (e.g., 50 mM, pH 6.8)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to various concentrations in phosphate buffer.

-

In each well of a 96-well plate, add phosphate buffer, this compound solution (or vehicle control), and mushroom tyrosinase solution.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding the substrate (L-DOPA or L-Tyrosine).

-

Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes).

-

Measure the absorbance of the formed dopachrome at a wavelength between 475 nm and 490 nm using a microplate reader.

-

Calculate the percentage of tyrosinase inhibition for each concentration of this compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Cell Viability Assay

This assay is crucial to ensure that the observed effects of this compound on melanin production are not due to cytotoxicity.

Materials:

-

B16F10 melanoma cells (or other suitable melanocyte cell line)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 reagent

-

DMSO

-

96-well cell culture plate

-

Microplate reader

Procedure:

-

Seed B16F10 cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound and incubate for the desired period (e.g., 24, 48, or 72 hours).

-

Add MTT or WST-1 reagent to each well and incubate according to the manufacturer's instructions.

-

If using MTT, add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control.

Melanin Content Assay

This assay quantifies the amount of melanin produced by cells after treatment with this compound.

Figure 3: Workflow for the cellular melanin content assay.

Materials:

-

B16F10 melanoma cells

-

Complete cell culture medium

-

This compound

-

Phosphate-buffered saline (PBS)

-

1N Sodium Hydroxide (NaOH)

-

6-well cell culture plate

-

Microplate reader

-

Protein assay kit (e.g., BCA)

Procedure:

-

Seed B16F10 cells in a 6-well plate and treat with this compound as described for the cell viability assay.

-

After the treatment period, wash the cells with PBS and harvest them.

-

Lyse the cell pellet in 1N NaOH.

-

Incubate the lysate at an elevated temperature (e.g., 60-80°C) for 1-2 hours to solubilize the melanin.

-

Measure the absorbance of the lysate at 405 nm using a microplate reader.

-

In a parallel set of wells, determine the total protein concentration using a standard protein assay.

-

Normalize the melanin content to the total protein content to account for any differences in cell number.

Western Blot Analysis for Melanogenesis-Related Proteins

This technique is used to quantify the expression levels of tyrosinase, TRP-1, TRP-2, and MITF in cells treated with this compound.

Materials:

-

Treated B16F10 cell lysates

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies against tyrosinase, TRP-1, TRP-2, MITF, and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Prepare protein lysates from B16F10 cells treated with this compound.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the target proteins.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize them to the loading control to determine the relative protein expression levels.

Conclusion

This compound is a potent inhibitor of melanogenesis that acts through a dual mechanism: direct competitive inhibition of tyrosinase and the down-regulation of tyrosinase protein expression. Its ability to target multiple points in the melanin synthesis pathway makes it an effective agent for skin lightening and the treatment of hyperpigmentary disorders. Further research is warranted to fully elucidate the upstream signaling events, particularly the specific effects on MITF and its regulators, that lead to the observed decrease in melanogenic enzyme expression. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound.

References

Hexylresorcinol: A Technical Deep Dive into its Anti-Inflammatory Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexylresorcinol, a substituted dihydroxybenzene, has long been recognized for its antiseptic and anesthetic properties. Emerging research, however, has illuminated its potent anti-inflammatory effects, positioning it as a compound of significant interest for therapeutic development. This technical guide provides a comprehensive overview of the preliminary studies on the anti-inflammatory actions of this compound, detailing its mechanisms of action, summarizing key quantitative data, and outlining the experimental protocols used to elucidate its effects.

Core Anti-Inflammatory Mechanisms of Action

This compound exerts its anti-inflammatory effects through the modulation of key signaling pathways and enzymatic activities that are central to the inflammatory response.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of inflammatory gene expression. Studies have demonstrated that this compound can effectively suppress this pathway. The primary mechanism involves the inhibition of the phosphorylation and subsequent degradation of IκBα (Inhibitor of NF-κB alpha). In an unstimulated state, IκBα binds to NF-κB, sequestering it in the cytoplasm. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), IκBα is phosphorylated by the IκB kinase (IKK) complex, leading to its ubiquitination and proteasomal degradation. This frees NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. This compound intervenes by preventing the initial phosphorylation of IκBα, thereby stabilizing the NF-κB-IκBα complex and blocking the downstream inflammatory cascade.[1]

Modulation of MAPK Signaling Pathways

Mitogen-activated protein kinase (MAPK) signaling cascades, including the p38 and c-Jun N-terminal kinase (JNK) pathways, are also critical regulators of inflammation. These pathways are activated by various cellular stressors and inflammatory stimuli, leading to the production of pro-inflammatory cytokines and enzymes. Preliminary evidence suggests that this compound can attenuate the phosphorylation of key proteins within these pathways, such as p38 and JNK, thereby dampening the inflammatory response.

Inhibition of Pro-inflammatory Enzymes: COX and 5-LOX

Cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) are key enzymes in the arachidonic acid cascade, responsible for the synthesis of prostaglandins and leukotrienes, respectively. These lipid mediators are potent drivers of inflammation, pain, and fever. While direct and robust quantitative data for this compound is still emerging, preliminary studies suggest its potential to inhibit these enzymes, which would contribute significantly to its overall anti-inflammatory profile.

Quantitative Data Summary

The following tables summarize the available quantitative data from preliminary studies on the anti-inflammatory effects of this compound.

Table 1: In Vitro Inhibition of Inflammatory Markers

| Cell Line | Stimulant | This compound Conc. | Measured Marker | % Inhibition / Effect | Reference |

| RAW 264.7 | LPS | Not Specified | NFkB signaling proteins | Gradual decrease | [2] |

| RAW 264.7 | - | Not Specified | TNFα, IL-6 | Suppressed expression | [3] |

| KB cells | - | Increasing concentrations | NF-κB phosphorylation | Increased IκB-NF-κB complex | [1] |

Table 2: In Vivo Anti-Inflammatory Effects

| Animal Model | Method | This compound Treatment | Outcome | % Reduction | Reference |

| Rat | Carrageenan-induced paw edema | Topical Cream | Reduction in paw edema | Data not available | General model |

Note: Specific quantitative data for this compound in many standard anti-inflammatory assays is still limited in the public domain and requires further dedicated research.

Detailed Experimental Protocols

In Vitro Anti-Inflammatory Assay in Macrophages

This protocol describes a general method for assessing the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

1. Cell Culture and Treatment:

-

Cell Line: RAW 264.7 murine macrophages.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Seeding Density: Seed cells in appropriate culture plates (e.g., 24-well or 6-well plates) at a density that allows for approximately 80% confluency at the time of treatment.

-

This compound Treatment: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO). Pre-treat the cells with varying concentrations of this compound for a specified period (e.g., 1-2 hours).

-

LPS Stimulation: Following pre-treatment, stimulate the cells with LPS (e.g., 1 µg/mL) for a defined duration (e.g., 24 hours for cytokine measurements, shorter for signaling pathway analysis).

2. Measurement of Inflammatory Mediators:

-

Nitric Oxide (NO) Production: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.

-

Pro-inflammatory Cytokine (TNF-α, IL-6, IL-1β) Secretion: Quantify the concentration of cytokines in the culture supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

3. Western Blot Analysis for Signaling Proteins:

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

-

SDS-PAGE and Electrotransfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and then incubate with primary antibodies against total and phosphorylated forms of IκBα, p65, p38, and JNK. Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Perform densitometric analysis of the bands and normalize the phosphorylated protein levels to the total protein levels.

In Vivo Carrageenan-Induced Paw Edema Model

This protocol outlines a standard procedure for evaluating the topical anti-inflammatory activity of this compound.

1. Animals:

-

Species: Wistar or Sprague-Dawley rats.

-

Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

2. Experimental Groups:

-

Control Group: Receives the vehicle (cream base) only.

-

This compound Group(s): Receives the cream containing different concentrations of this compound.

-

Positive Control Group: Receives a standard anti-inflammatory drug (e.g., diclofenac gel).